State-Dependent hNaV 1.7 Antagonism: Comparator Analysis with PF-05089771
The compound demonstrates a pronounced state-dependent inhibition of the human NaV 1.7 channel. Its IC50 against partially inactivated channels is 240 nM, which shifts significantly to 800 nM in manual patch clamp and further to 3,000 nM for non-inactivated channels [1]. This represents a 12.5-fold loss in potency between the partially inactivated and non-inactivated states (3,000 nM / 240 nM). In contrast, the well-characterized aryl sulfonamide clinical candidate PF-05089771 maintains a highly potent IC50 of approximately 11 nM for inactivated human NaV 1.7 channels, representing a potency difference of over 20-fold (240 nM vs. 11 nM) on the more sensitive inactivated state [2][3]. This establishes the compound as a distinct, less potent but significantly state-dependent tool molecule compared to a high-affinity clinical probe.
| Evidence Dimension | IC50 against human NaV 1.7 channel by PatchXpress or manual patch clamp |
|---|---|
| Target Compound Data | IC50: 240 nM (partially inactivated), 800 nM (inactivated, manual), 3,000 nM (non-inactivated) |
| Comparator Or Baseline | PF-05089771 (selective NaV 1.7 inhibitor): IC50 of 11 nM for inactivated hNaV 1.7 |
| Quantified Difference | 12.5-fold state-dependent shift for target compound (3,000 nM / 240 nM); approx. 21.8-fold lower potency than PF-05089771 (240 nM vs 11 nM) on sensitive inactivated state |
| Conditions | Human NaV 1.7 heterologously expressed in HEK293 cells; PatchXpress voltage clamp assay and manual whole-cell patch clamp |
Why This Matters
This quantifies a distinct state-dependent profile, which is a critical parameter for selecting tool compounds to probe channel kinetics and pain pathways, differentiating it from high-potency, state-independent blockers.
- [1] BindingDB. BDBM50379389 / CHEMBL2010816. IC50 data for human NaV 1.7 under different inactivation states. View Source
- [2] Alexandrou AJ, et al. (2016). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS ONE. DOI: 10.1371/journal.pone.0152405. View Source
- [3] The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Molecular Pharmacology. 2016. PMID: 27413148. View Source
